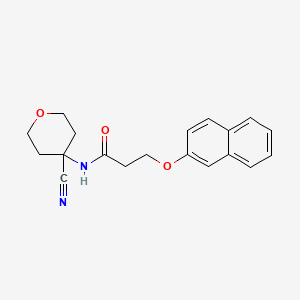

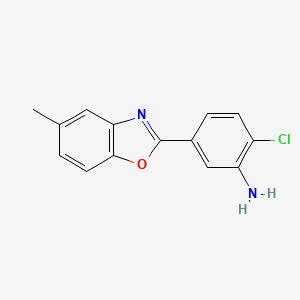

2-氯-5-(5-甲基-1,3-苯并噁唑-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C14H11ClN2O . It has an average mass of 258.703 Da and a mono-isotopic mass of 258.056000 Da .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is characterized by a bicyclic planar molecule . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring is noteworthy .科学研究应用

- Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several synthesized benzoxazole compounds were tested against various bacteria (e.g., Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi) and fungal strains (Candida albicans and Aspergillus niger). Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited significant antimicrobial activity, comparable to existing antibiotics like ofloxacin and fluconazole .

- Compound 19 demonstrated potent antifungal activity against A. niger, while compound 1 was effective against C. albicans. Other derivatives showed varying degrees of antimicrobial activity .

- Benzoxazole derivatives have been explored as potential anticancer agents. In vitro studies using the human colorectal carcinoma (HCT116) cell line revealed that compounds 4, 6, 25, and 26 exhibited promising anticancer activity compared to the standard drug 5-fluorouracil .

- Additionally, the dual orexin receptor antagonist MK-4305 (also containing a chlorobenzoxazole ring) is being tested in phase III clinical trials for treating primary insomnia .

- Suvorexant, a related compound, has been investigated for its effects on cognitive impairments and pathology in APP/PS1 transgenic mice .

- Researchers have developed efficient synthetic methods for benzoxazole derivatives. For instance, a condensation reaction between 2-aminophenol and aldehydes led to the production of 2-aryl benzoxazole derivatives using a specific catalyst .

Antimicrobial Activity

Antifungal Activity

Anticancer Properties

Neurological Research

Synthetic Strategies

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . This suggests that 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline and its derivatives could have potential applications in medicinal chemistry and drug discovery.

作用机制

Target of Action

Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzoxazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Result of Action

Given the known biological activities of benzoxazole derivatives , it can be inferred that the compound may have potential antimicrobial, antifungal, anticancer, and anti-inflammatory effects.

属性

IUPAC Name |

2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPJHDYHUVMCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)

![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)